molecular formula C24H32O B15002246 Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-

Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-

Cat. No.: B15002246
M. Wt: 336.5 g/mol
InChI Key: JTWOCFNMWGEIPW-UHFFFAOYSA-N
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Description

2,5-BIS(ADAMANTAN-1-YL)FURAN is a compound that features a furan ring substituted with two adamantane groups at the 2 and 5 positions. Adamantane is a highly symmetrical and stable polycyclic hydrocarbon, known for its diamond-like structure. The incorporation of adamantane groups into the furan ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(ADAMANTAN-1-YL)FURAN typically involves the reaction of furan derivatives with adamantane-based reagents. One common method is the condensation of adamantanone with furan in the presence of a strong base such as potassium hydroxide (KOH) and a phase-transfer catalyst like 18-crown-6 . This method, however, can be high-cost and requires specific reagents.

Industrial Production Methods

Industrial production of 2,5-BIS(ADAMANTAN-1-YL)FURAN may involve more scalable and cost-effective methods, such as catalytic hydrogenation or oxidative dehydrogenation of adamantane derivatives in the presence of suitable catalysts . These methods aim to optimize yield and purity while minimizing production costs.

Properties

Molecular Formula

C24H32O

Molecular Weight

336.5 g/mol

IUPAC Name

2,5-bis(1-adamantyl)furan

InChI

InChI=1S/C24H32O/c1-2-22(24-12-18-6-19(13-24)8-20(7-18)14-24)25-21(1)23-9-15-3-16(10-23)5-17(4-15)11-23/h1-2,15-20H,3-14H2

InChI Key

JTWOCFNMWGEIPW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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